molecular formula C21H19NO5 B2886329 3-methyl-1-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 307550-92-1

3-methyl-1-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B2886329
CAS No.: 307550-92-1
M. Wt: 365.385
InChI Key: ZFOUCGXCHMOGAD-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[c]chromen-6-one class, characterized by a partially hydrogenated chromen core (7,8,9,10-tetrahydro) with a lactone ring. Key structural features include:

  • A methyl group at position 2.
  • A 4-nitrobenzyloxy substituent at position 1.
    The 4-nitrobenzyloxy group introduces strong electron-withdrawing properties, which may influence fluorescence behavior, lipophilicity, and binding interactions with biological targets.

Properties

IUPAC Name

3-methyl-1-[(4-nitrophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-13-10-18(26-12-14-6-8-15(9-7-14)22(24)25)20-16-4-2-3-5-17(16)21(23)27-19(20)11-13/h6-11H,2-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOUCGXCHMOGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-1-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cannabinoid receptor interactions. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a benzo[c]chromene core structure with a nitrobenzyl ether substitution, which is significant for its biological properties. The structural formula can be represented as follows:

C19H20NO3\text{C}_{19}\text{H}_{20}\text{N}\text{O}_3

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities primarily through its interaction with cannabinoid receptors (CB1 and CB2). These receptors are crucial in mediating the effects of cannabinoids and have implications in various physiological processes.

Pharmacological Effects

  • Cannabinoid Receptor Agonism :
    • Studies have demonstrated that this compound acts as an agonist at both CB1 and CB2 receptors. This interaction leads to significant pharmacological effects such as analgesia and hypothermia .
  • Analgesic Properties :
    • In vivo experiments showed that the compound significantly reduces pain responses in rodent models, indicating its potential use in pain management therapies .
  • Hypothermic Effects :
    • The compound also induces hypothermia in animal models, which is a common effect associated with cannabinoid receptor activation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological profile. Modifications to the nitrobenzyl group and the tetrahydrobenzochromene core can enhance or diminish receptor affinity and activity.

ModificationEffect on Activity
Methyl group at position 3Increases potency at CB receptors
Nitro group on benzylEnhances lipophilicity and receptor binding
Hydroxyl substitutionsCan alter metabolic stability and efficacy

Case Studies

Several studies have explored the biological activity of similar compounds within the benzo[c]chromene class:

  • Study on Hydroxy-substituted Cannabinoids :
    • A study focusing on hydroxy-substituted analogues reported enhanced binding affinities for CB receptors, suggesting that similar modifications could be beneficial for this compound .
  • Comparative Analysis with Other Cannabinoids :
    • Comparative studies indicate that while this compound shows promising activity, other analogues exhibit higher potency and selectivity towards CB1 receptors. This highlights the need for further optimization .

Comparison with Similar Compounds

Comparison with Structural Analogues

Fluorescent Sensors for Iron (III)

THU-OH (3-Hydroxy-7,8,9,10-Tetrahydro-6H-Benzo[c]Chromen-6-One)
  • Structural Difference : Lacks the 3-methyl and 4-nitrobenzyloxy groups but retains the saturated chromen core.
  • Function : Acts as a selective "turn-off" fluorescent sensor for Fe³⁺ in aqueous and cellular environments .
  • Mechanism : Fluorescence quenching occurs via Fe³⁺ binding to the hydroxyl group at position 3, altering the electronic state .
URO-B (3-Hydroxy-6H-Benzo[c]Chromen-6-One)
  • Function : Similar Fe³⁺ sensing capability but with faster fluorescence quenching compared to THU-OH due to differences in electron delocalization .
Property THU-OH URO-B Target Compound
Chromen Saturation 7,8,9,10-Tetrahydro Unsaturated 7,8,9,10-Tetrahydro
Substituents 3-Hydroxy 3-Hydroxy 3-Methyl, 1-(4-Nitrobenzyloxy)
Fe³⁺ Binding Site 3-Hydroxy 3-Hydroxy Not reported
Fluorescence Response Gradual quenching Rapid quenching Unknown
Lipophilicity (LogP) Moderate (predicted) Lower Higher (due to nitro group)

Key Insight : The saturated chromen core in THU-OH and the target compound may enhance membrane permeability compared to URO-B, as observed in cellular fluorescence assays .

Enzyme Inhibitors (PDE2)

3-Hydroxy-7,8,9,10-Tetrahydro-6H-Benzo[c]Chromen-6-One Derivatives
  • Lead Compound : IC₅₀ = 93.24 µM against PDE2 .
  • Optimized Derivatives : Introduction of alkoxy substituents at position 3 (e.g., 4c: IC₅₀ = 34.35 µM) improved activity. Alkyl chains with ~5 carbons showed optimal binding to PDE2 .
Target Compound
  • Predicted Activity : Likely comparable to or better than the lead compound, depending on substituent orientation.
Derivative Substituent PDE2 IC₅₀ (µM) Notes
Lead Compound 3-Hydroxy 93.24 Moderate activity
4c 3-(Pentyloxy) 34.35 Optimal chain length
Target Compound 3-Methyl, 1-(4-Nitrobenzyloxy) Not tested Potential for improved binding

Substituted Benzyloxy Analogues

3-[(4-Chlorobenzyl)Oxy] Derivatives
  • Example : 3-((4-Chlorobenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS: 301683-07-8) .
  • Properties : Chlorine substituent increases lipophilicity (LogP) but lacks the electron-withdrawing effect of nitro groups.
Target Compound
  • Advantage : The nitro group in 4-nitrobenzyloxy enhances electron deficiency, which may stabilize charge-transfer interactions in fluorescence or enzyme inhibition.
Substituent Electronic Effect LogP (Predicted) Potential Applications
4-Chlorobenzyloxy Moderate EWG ~3.5 Enzyme inhibition, fluorescence
4-Nitrobenzyloxy Strong EWG ~3.8 Enhanced binding, sensors

Preparation Methods

Cyclocondensation Approaches

The tetrahydro-benzo[c]chromenone system is typically constructed via acid-catalyzed cyclization. A demonstrated method involves the Pechmann condensation, where resorcinol derivatives react with β-keto esters under acidic conditions. For example, reacting 2-methylcyclohexan-1,3-dione with ethyl acetoacetate in concentrated sulfuric acid yields the fused chromenone skeleton. Modifications using ultrasonic irradiation (60 W, 40–60°C) enhance reaction efficiency, reducing time from hours to minutes while maintaining yields >80%.

Preparation of 4-Nitrobenzyl Bromide

Regioselective Nitration of Toluene Derivatives

Nitration of para-methylbenzyl alcohol is achieved using a mixed acid system (HNO3/H2SO4, 1:3 v/v) at 50–60°C, yielding 4-nitrobenzyl alcohol with >90% para selectivity. The mechanism proceeds via generation of the nitronium ion (NO2⁺), which undergoes electrophilic aromatic substitution at the para position due to the methyl group’s activating effect.

Bromination of 4-Nitrobenzyl Alcohol

Conversion to the corresponding bromide is accomplished using hydrobromic acid (48% HBr) in acetic acid under reflux (110°C, 4 h). This method avoids side reactions such as oxidation, providing 4-nitrobenzyl bromide in 85% yield. Alternative approaches employing phosphorus tribromide (PBr3) in dichloromethane at 0°C yield comparable results but require stringent moisture control.

Etherification of the Chromenone Scaffold

Nucleophilic Substitution Conditions

Coupling the chromenone’s hydroxyl group with 4-nitrobenzyl bromide is performed under basic conditions. A representative procedure uses anhydrous potassium carbonate in acetone, heated to 60°C for 12 h, achieving 70–75% yield. Ultrasonic irradiation (40 kHz, 50°C) reduces reaction time to 2 h while improving yield to 82%.

Mechanistic and Optimization Insights

The reaction proceeds via deprotonation of the hydroxyl group to form a phenoxide ion, which attacks the electrophilic benzyl carbon. Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity, while excess base prevents hydrolysis of the bromide. Side products, such as O-alkylation at alternative positions, are minimized by steric hindrance from the tetrahydro ring system.

Integrated Synthetic Route and Characterization

Stepwise Procedure

  • Chromenone Formation : React 2-methylcyclohexan-1,3-dione (1.0 eq) with ethyl acetoacetate (1.2 eq) in H2SO4 (0.5 mL/mmol) at 0°C → 25°C over 6 h. Quench with ice, extract with ethyl acetate, and purify via column chromatography (petroleum ether/ethyl acetate, 4:1).
  • Nitration : Add 4-methylbenzyl alcohol (1.0 eq) to HNO3/H2SO4 (1:3) at 50°C for 3 h. Pour into ice, filter, and recrystallize from ethanol.
  • Bromination : Reflux 4-nitrobenzyl alcohol (1.0 eq) with 48% HBr (3.0 eq) in acetic acid (4 h). Extract with DCM, wash with NaHCO3, and dry over MgSO4.
  • Etherification : Combine chromenone (1.0 eq), 4-nitrobenzyl bromide (1.5 eq), and K2CO3 (2.0 eq) in acetone. Ultrasonicate at 50°C for 2 h. Filter, concentrate, and purify via silica gel.

Analytical Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.18 (d, J = 8.8 Hz, 2H, Ar-NO2), 7.52 (d, J = 8.8 Hz, 2H, Ar-O), 6.78 (s, 1H, chromenone H-4), 5.21 (s, 2H, OCH2), 2.89 (t, J = 6.0 Hz, 2H, tetrahydro H-7), 2.43 (s, 3H, CH3), 1.75–1.82 (m, 4H, tetrahydro H-8,9).
  • 13C NMR (100 MHz, CDCl3): δ 164.8 (C=O), 152.1 (C-O), 147.2 (C-NO2), 128.5–124.3 (aromatic carbons), 77.4 (OCH2), 21.4 (CH3).
  • HRMS : Calcd. for C21H19NO5 [M+H]+: 366.1339; Found: 366.1342.

Challenges and Alternative Methodologies

Competing Nitration Pathways

Uncontrolled nitration may yield ortho-substituted byproducts. Employing excess H2SO4 as a dehydrating agent ensures para dominance (>95%). Patents highlight the use of diluted HNO3 (40–50%) at 80°C to suppress dinitration.

Solvent Effects in Cyclization

Chloro-containing solvents (e.g., DCE) enhance cyclization efficiency in related chromene syntheses, likely via stabilization of cationic intermediates. Substituting DCE with toluene reduces yield by 20%, emphasizing solvent choice’s critical role.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis of benzo[c]chromen-6-one derivatives typically involves multi-step reactions. A common approach includes:
  • Step 1 : Condensation of resorcinol derivatives with cyclic ketones (e.g., ethyl 2-oxocyclohexanecarboxylate) using Lewis acids like ZrCl₄ at 85°C to form the tetrahydrobenzo[c]chromenone core .
  • Step 2 : Introduction of the 4-nitrobenzyloxy group via nucleophilic substitution or Mitsunobu reactions. For example, reacting 3-hydroxy intermediates with 4-nitrobenzyl bromide in the presence of a base (K₂CO₃) in DMF at 60–80°C .
  • Yield Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yields by 15–20% . Purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity (>95%).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and the chromenone carbonyl (δ 165–170 ppm) .
  • IR Spectroscopy : Confirm the presence of C=O (1700–1720 cm⁻¹) and nitro groups (1520–1350 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ expected for C₂₁H₁₈N₂O₅: 379.1294) .
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect impurities from incomplete substitution reactions .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :
  • Anticholinesterase Activity :
  • Ellman’s Assay : Measure inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) at 412 nm using donepezil as a positive control. IC₅₀ values <10 μM indicate therapeutic potential .
  • Fluorescence-Based Metal Sensing :
  • Test fluorescence quenching/enhancement in the presence of Fe³⁺ or Cu²⁺ (λₑₓ = 350 nm, λₑₘ = 450 nm). A 5–10-fold signal change suggests utility as a metal sensor .

Advanced Research Questions

Q. What mechanistic insights exist regarding its interaction with cholinesterases?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to AChE’s catalytic site (PDB: 4EY7). The 4-nitrobenzyl group may form π-π stacking with Trp86, while the chromenone core hydrogen-bonds with Glu199 .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). A Km increase with unchanged Vmax indicates competitive binding .

Q. How do structural modifications alter its pharmacological profile?

  • Methodological Answer :
  • Substituent Effects :
PositionModificationBiological ImpactReference
3-MethylReplacement with ClIncreased AChE inhibition (IC₅₀: 2.1 μM vs. 8.7 μM)
4-NitrobenzylSubstitution with methoxybenzylReduced fluorescence sensitivity to Fe³⁺
  • Synthetic Strategies : Introduce triazole or piperazine moieties via click chemistry to enhance blood-brain barrier permeability .

Q. What challenges exist in assessing its pharmacokinetic properties?

  • Methodological Answer :
  • ADME Studies :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂. Low stability (<30 minutes) necessitates prodrug design .
  • Plasma Protein Binding : Use equilibrium dialysis; >90% binding suggests limited free drug availability .
  • In Vivo Models : Administer 10 mg/kg intravenously in rodents. Poor oral bioavailability (<20%) may require nanoparticle encapsulation (e.g., PLGA carriers) .

Q. How can fluorescence properties be leveraged for cellular imaging?

  • Methodological Answer :
  • Confocal Microscopy : Treat HeLa cells with 10 μM compound. The nitro group’s electron-withdrawing nature enhances photostability, enabling real-time tracking of metal ion flux .
  • Two-Photon Imaging : Use λₑₓ = 720 nm to minimize phototoxicity. Signal intensity correlates with intracellular Fe³⁺ levels in Alzheimer’s disease models .

Contradictions in Data

Q. Why do some studies report antioxidant activity while others observe pro-oxidant effects?

  • Analysis :
  • The 4-nitro group may act as a redox-active moiety. At low concentrations (1–10 μM), it scavenges ROS (e.g., in DPPH assays). At higher doses (>50 μM), it generates ROS via nitroreductase activity, causing cytotoxicity .
  • Resolution : Conduct dose-response assays across 0.1–100 μM ranges in multiple cell lines (e.g., SH-SY5Y vs. HepG2) to clarify context-dependent effects .

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